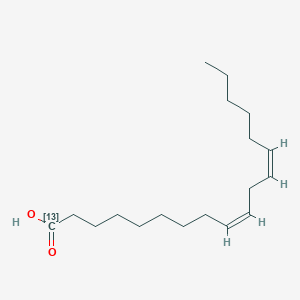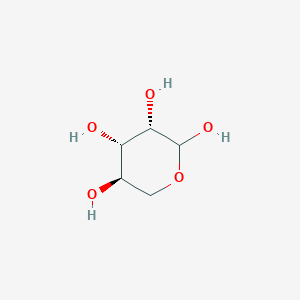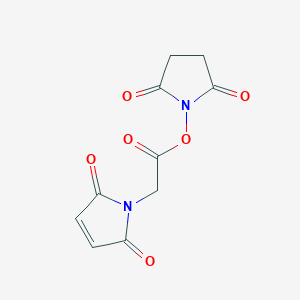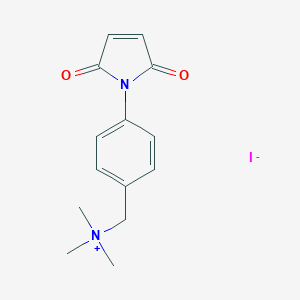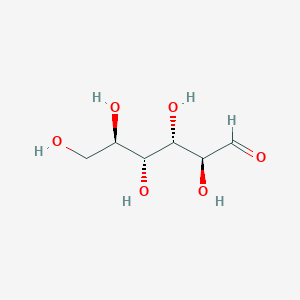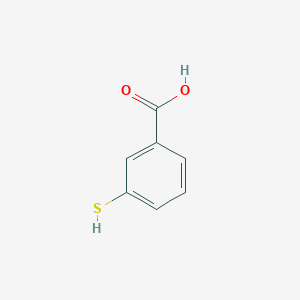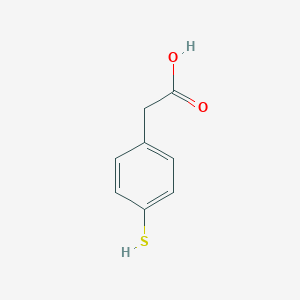![molecular formula C₁₉H₃₄O₁₆ B013694 2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 68601-74-1](/img/structure/B13694.png)
2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound exhibits a sophisticated structure characteristic of polysaccharides or related biomolecules, suggesting its relevance in various biological and chemical processes. While the exact context of interest (e.g., pharmacological, material science) isn't specified, its detailed analysis reveals insights into its synthesis, structural intricacies, and potential applications in scientific research.
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multi-step reactions, starting from simpler sugar derivatives or cyclic compounds. While specific studies directly detailing the synthesis of this compound were not found, research on similar compounds emphasizes the importance of selective functional group transformations and protective group strategies to achieve such intricate structures. Studies on related compounds involve cyclization reactions, selective oxidation, and glycosylation steps that could be relevant to synthesizing the mentioned compound (K. Muthusamy & Gopinath Krishnasamy, 2016).
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups, including hydroxy, methoxy, and glycosidic linkages. These groups participate in various chemical reactions, such as esterification, glycosylation, and oxidation-reduction processes. The presence of multiple hydroxyl groups could make it a candidate for phosphorylation or sulfation reactions, contributing to its potential biological activity or application in material science (B. Gabriele et al., 2000).
Physical Properties Analysis
The physical properties of such a compound, including solubility, melting point, and crystallinity, would be significantly affected by its molecular structure. The hydroxyl and methoxy groups suggest potential solubility in polar solvents, important for its application in biological systems or chemical synthesis. The compound's complex structure might also influence its phase behavior, crystallization, and thermal properties, critical for its storage and handling (S. A. Halim & M. Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal in determining the compound's applications. The compound's structure suggests a propensity for participating in hydrogen bonding and other non-covalent interactions, affecting its behavior in complex mixtures or biological systems. Its stability under physiological conditions would be an important consideration, particularly if it's relevant to biomedical applications (T. Murata et al., 2021).
Wissenschaftliche Forschungsanwendungen
Blood Glucose Level Regulation
A computational study on 2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), revealed its potential in diabetes management. Identified targets include dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase. Molecular docking predicted the binding pose in the target protein's active site, and molecular dynamics simulation observed the dynamic behavior and stability of protein–ligand complexes (Muthusamy & Krishnasamy, 2016).
Solubility Studies
- Solubilities of various saccharides including similar compounds in ethanol–water solutions were determined, showing an increase with temperature. This research contributes to understanding the solubility behavior of complex saccharides in mixed solvents, which is crucial for various industrial and pharmaceutical processes (Gong, Wang, Zhang, & Qu, 2012).
- Another study on solubilities of compounds including those structurally similar to 2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol in ethanol–water solutions showed significant variation with ethanol mass fraction and equilibrium temperature, contributing to the understanding of solubility dynamics in mixed solvents (Zhang, Gong, Wang, & Qu, 2012).
Molecular Synthesis and Characterization
- The synthesis and characterization of molecules structurally similar to 2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol were explored. This research offers insights into novel synthetic pathways and analytical techniques for similar complex molecules, which are significant in the field of organic chemistry and drug development (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Electrochromic Enhancement in Polymer Films
A study focused on the synthesis of EDOT-MO from hydroxymethylated-3,4-ethylenedioxylthiophene and its electropolymerization, demonstrating significant improvements in electrochromic properties. This research contributes to the development of advanced materials with potential applications in smart windows, displays, and other electrochromic devices (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3,5-dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXPDWNLLMVYGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403922 |
Source


|
| Record name | AC1ND7L2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
68601-74-1 |
Source


|
| Record name | AC1ND7L2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

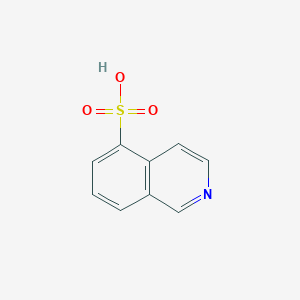
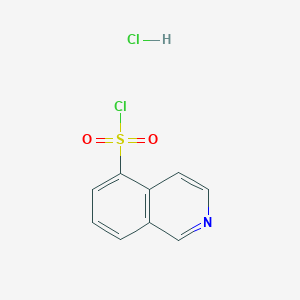
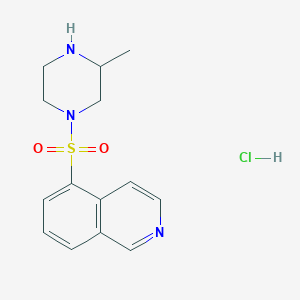
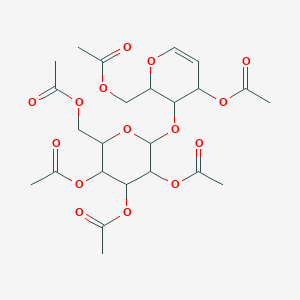
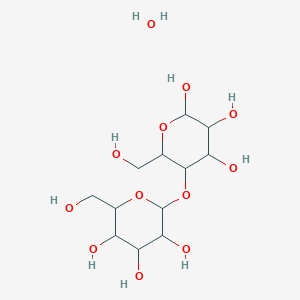
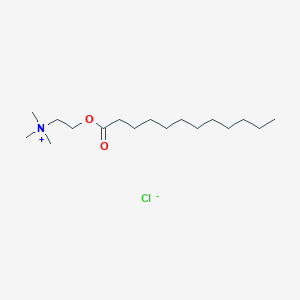
![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)
